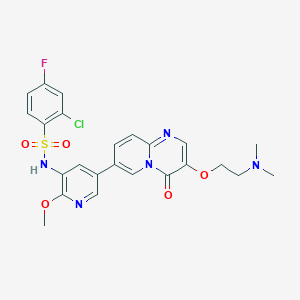![molecular formula C20H23ClN4O4S B11932621 N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロ化ヒドロキシフェニル基、ピペラジン環、スルホニルベンズアミド部分を含む独自の分子構造を特徴としています。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に寄与しています。
準備方法
合成経路と反応条件
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドの合成は、一般的に1-(5-クロロ-2-ヒドロキシフェニル)エタノンと適切なアミン誘導体の縮合を伴います。一般的な方法の1つは、1-(5-クロロ-2-ヒドロキシフェニル)エタノンを無水エタノールに溶解し、その後、触媒量の氷酢酸を加えることです。 反応混合物をその後、数時間還流条件下で撹拌し、室温に冷却し、濾過して目的の生成物を得ます .
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う可能性がありますが、より大規模です。連続フローリアクターや自動化システムの使用は、合成プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、最終生成物の高純度を保証するために使用されます。
化学反応の分析
反応の種類
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシフェニル基は、キノン誘導体を形成するように酸化することができます。
還元: イミン基は、アミン誘導体を形成するように還元することができます。
置換: 塩素原子は、適切な条件下で他の求核試薬と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOCH3) やエトキシドナトリウム (NaOEt) などの求核試薬は、置換反応に使用できます。
主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体。
科学研究への応用
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドには、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物学的活性を調査しています。
医学: 特に新薬の開発における潜在的な治療用途を検討しています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。化合物の官能基は、酵素や受容体に結合してその活性を調節することができます。たとえば、ヒドロキシフェニル基は活性部位残基と水素結合を形成することができ、一方、ピペラジン環は疎水性ポケットと相互作用することができます。 これらの相互作用は、特定の生物学的経路の阻害または活性化につながり、化合物の観察された効果に寄与する可能性があります .
類似の化合物との比較
類似の化合物
1-(5-クロロ-2-ヒドロキシフェニル)エタノン: クロロ化ヒドロキシフェニル基を共有していますが、ピペラジンとスルホニルベンズアミド部分は欠けています。
4-ヒドロキシベンゾヒドラジド: ヒドロキシフェニル基を含みますが、ピペラジンとスルホニルベンズアミド部分の代わりにヒドラジド基の存在が異なります。
独自性
(Z)-1-(5-クロロ-2-ヒドロキシフェニル)エチリデンアミノ]-3-(4-メチルピペラジン-1-イル)スルホニルベンズアミドは、その官能基の組み合わせによって独自であり、これにより独特の化学反応性と潜在的な生物学的活性が付与されます。ピペラジン環とスルホニルベンズアミド部分の存在は、他の類似の化合物と区別し、さまざまな用途における汎用性を高めています。
類似化合物との比較
Similar Compounds
1-(5-chloro-2-hydroxyphenyl)ethanone: Shares the chlorinated hydroxyphenyl group but lacks the piperazine and sulfonylbenzamide moieties.
4-hydroxybenzohydrazide: Contains a hydroxyphenyl group but differs in the presence of a hydrazide group instead of the piperazine and sulfonylbenzamide moieties.
Uniqueness
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and sulfonylbenzamide moiety differentiates it from other similar compounds, enhancing its versatility in various applications.
特性
分子式 |
C20H23ClN4O4S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14- |
InChIキー |
MVSQDUZRRVBYLA-HMAPJEAMSA-N |
異性体SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O |
正規SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)

![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)
![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)

![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
